N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
N-(3,5-Dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4, and an N-linked 3,5-dimethylphenyl carboxamide moiety. Its molecular structure combines lipophilic aromatic and heterocyclic components, which are critical for interactions with biological targets, such as enzymes or receptors. The 3,5-dimethylphenyl group enhances lipophilicity and electron-donating properties, which may influence binding affinity in biological systems .
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-9(2)7-12(6-8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) |
InChI Key |
HTDOXLCPSDNBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N=C(S2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Compounds sharing the 3,5-dimethylphenyl carboxamide group but differing in the heterocyclic core were evaluated for PET inhibition. For example:
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Exhibited potent PET-inhibiting activity (IC₅₀ ~10 µM) in spinach chloroplasts due to the electron-withdrawing effects of the hydroxynaphthalene core and meta-dimethyl substitution on the phenyl ring .
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Demonstrated distinct solid-state geometry with two molecules per asymmetric unit, highlighting how chloro substituents alter crystallinity compared to methyl groups on the thiazole ring .
Key Structural Insights :
- Substituent Position : Meta-substitution (3,5-dimethyl) on the phenyl ring enhances PET inhibition across diverse scaffolds (e.g., hydroxynaphthalene vs. thiazole) .
Thiazole-Based Analogues
Comparisons with other thiazole carboxamides reveal the importance of substituent patterns:
- N-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18m) : Lower melting point (145–147°C) compared to the target compound, likely due to reduced steric hindrance from the pyridinyl group .
- N-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o) : Higher melting point (200–202°C) suggests stronger intermolecular interactions from fluorine substituents .
Activity Data :
*Estimated based on structural similarity to hydroxynaphthalene derivatives .
Electronic and Lipophilic Effects
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine or chloro substituents (electron-withdrawing) on the phenyl ring reduce PET inhibition compared to methyl groups (electron-donating) in hydroxynaphthalene derivatives .
- Lipophilicity : The 2,4-dimethyl-thiazole core increases logP values compared to pyridinyl-substituted thiadiazoles, enhancing bioavailability in hydrophobic environments .
Biological Activity
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of thiazoles that are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and data.
Chemical Structure and Properties
- Molecular Formula : C14H16N2OS
- CAS Number : 891402-70-3
The compound's structure includes a thiazole ring and a carboxamide group, which are critical for its biological activity. The presence of methyl groups on the phenyl ring enhances its lipophilicity and potentially affects its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances its efficacy against cancer cells .
- Case Study : In one study, compounds related to this thiazole demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, suggesting significant cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied.
- Antibacterial Effects : this compound has shown promising results against various Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the thiazole structure can enhance antibacterial activity .
- Case Study : A related study reported significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium with derivatives of thiazoles .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 3h | MRSA | High |
| 7 | Vancomycin-resistant E. faecium | Moderate |
Anti-inflammatory Activity
Though less explored than anticancer and antimicrobial activities, some thiazoles have shown potential anti-inflammatory effects.
- Mechanism : The anti-inflammatory action is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
